Methyl [(2-methylacryloyl)sulfanyl]acetate
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Overview
Description
Methyl [(2-methylacryloyl)sulfanyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a sulfanyl group attached to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(2-methylacryloyl)sulfanyl]acetate typically involves the esterification of [(2-methylacryloyl)sulfanyl]acetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl [(2-methylacryloyl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The acrylate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted acrylates.
Scientific Research Applications
Methyl [(2-methylacryloyl)sulfanyl]acetate has several applications in scientific research:
Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with specific properties.
Pharmaceuticals: The compound can serve as an intermediate in the synthesis of biologically active molecules.
Materials Science: It can be used in the development of advanced materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of Methyl [(2-methylacryloyl)sulfanyl]acetate depends on its specific application. In polymer chemistry, the acrylate moiety can undergo radical polymerization to form polymers. In pharmaceuticals, the sulfanyl group can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl [(2-oxopropyl)sulfanyl]acetate
- Methyl [(2-nitrophenyl)acetate]
Properties
CAS No. |
61146-92-7 |
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Molecular Formula |
C7H10O3S |
Molecular Weight |
174.22 g/mol |
IUPAC Name |
methyl 2-(2-methylprop-2-enoylsulfanyl)acetate |
InChI |
InChI=1S/C7H10O3S/c1-5(2)7(9)11-4-6(8)10-3/h1,4H2,2-3H3 |
InChI Key |
XNPVSAOKRIFQFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)SCC(=O)OC |
Origin of Product |
United States |
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